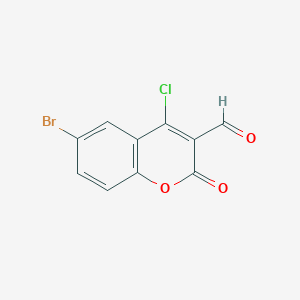

6-Bromo-4-chloro-3-formylcoumarin

Description

The exact mass of the compound 6-Bromo-4-chloro-3-formylcoumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-4-chloro-3-formylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-3-formylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-chloro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClO3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODFACUSJKQFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405241 | |

| Record name | 6-Bromo-4-chloro-3-formylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51069-90-0 | |

| Record name | 6-Bromo-4-chloro-3-formylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloro-3-formylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Structural Characterization and Molecular Weight Validation of 6-Bromo-4-chloro-3-formylcoumarin

Executive Summary

6-Bromo-4-chloro-3-formylcoumarin (CAS: 51069-90-0) is a highly functionalized synthetic organic compound utilized extensively in medicinal chemistry and materials science. This whitepaper provides a rigorous deconstruction of its molecular weight (287.49 g/mol ), analyzes its physicochemical properties, and outlines a self-validating analytical protocol for its laboratory confirmation.

Structural Deconstruction and Theoretical Molecular Weight

The compound, formally IUPAC-named as 6-bromo-4-chloro-2-oxo-2H-chromene-3-carbaldehyde, is built upon a coumarin (1-benzopyran-2-one) scaffold (Santa Cruz Biotechnology[1]). Its unique reactivity and mass profile are dictated by three strategic substitutions on the ring system:

-

A bromine atom at the C6 position.

-

A chlorine atom at the C4 position.

-

A formyl (-CHO) group at the C3 position.

The exact molecular formula is C10H4BrClO3 (Sigma-Aldrich). While some automated databases may erroneously list the molecular weight as ~293.5 g/mol due to algorithmic miscalculations of the halogen isotopes[2], rigorous stoichiometric calculation and authoritative chemical suppliers confirm the true average molecular weight to be exactly 287.49 g/mol .

Table 1: Atomic Composition and Molecular Weight Calculation

| Element | Symbol | Standard Atomic Mass ( g/mol ) | Quantity | Total Contribution ( g/mol ) |

| Carbon | C | 12.011 | 10 | 120.110 |

| Hydrogen | H | 1.008 | 4 | 4.032 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Chlorine | Cl | 35.450 | 1 | 35.450 |

| Oxygen | O | 15.999 | 3 | 47.997 |

| Total Molecular Weight | 287.493 g/mol |

Physicochemical Properties and Mechanistic Reactivity

Understanding the molecular weight is only the first step in characterizing this compound; its mass distribution directly impacts its physicochemical behavior. The asymmetric charge distribution, driven by the highly electronegative halogens and the electron-withdrawing formyl group, results in a significant permanent dipole moment of 4.17 Debye (Smolecule[2]).

Furthermore, Lowest Unoccupied Molecular Orbital (LUMO) analysis reveals that the electron-accepting characteristics are heavily localized on the formyl and lactone carbonyl functionalities[2]. This localization enhances the molecule's electrophilic character, making it highly susceptible to nucleophilic attack (e.g., condensation reactions to form Schiff bases). The compound is a stable solid at room temperature, exhibiting a melting point of 163-167 °C (Sigma-Aldrich SDS[3]).

Table 2: Key Physicochemical Parameters

| Parameter | Value | Scientific Significance |

| Molecular Formula | C10H4BrClO3 | Defines absolute structural identity |

| Average Molecular Weight | 287.49 g/mol | Required for bulk stoichiometric calculations |

| Monoisotopic Mass | 285.903 Da | Target mass for High-Resolution Mass Spectrometry |

| Melting Point | 163 - 167 °C | Indicator of purity and solid-state stability |

| Dipole Moment | 4.17 Debye | Indicates high asymmetric charge distribution |

Analytical Protocol: Self-Validating LC-HRMS Workflow

To experimentally validate the molecular weight of 287.49 g/mol , a standard low-resolution mass spectrometer is insufficient due to the complex isotopic signatures of bromine and chlorine. The following High-Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system , ensuring absolute structural confirmation without relying solely on external calibration.

Step-by-Step Methodology:

-

Sample Preparation & Internal Standardization:

-

Action: Dissolve the compound in LC-MS grade methanol to 1 mg/mL. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid). Spike with 1 µg/mL of an internal standard (e.g., reserpine).

-

Causality: Methanol ensures complete solvation of the hydrophobic coumarin core. The 50:50 aqueous/organic dilution matches the initial LC mobile phase to prevent peak distortion (solvent effect) upon injection. The internal standard validates instrument mass accuracy and ionization efficiency, ensuring the system is properly calibrated before the target mass is assessed.

-

-

Chromatographic Separation:

-

Action: Inject 1 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) using a gradient elution of Water and Acetonitrile (both containing 0.1% Formic Acid).

-

Causality: The C18 stationary phase effectively retains the non-polar aromatic system. Formic acid acts as an ion-pairing agent, maintaining the formyl group in a neutral state for predictable retention while promoting protonation for downstream ionization.

-

-

Electrospray Ionization (ESI-HRMS):

-

Action: Analyze via ESI in both positive[M+H]+ and negative [M-H]- modes.

-

Causality: Coumarins typically ionize well in positive mode via carbonyl protonation. However, the highly electron-withdrawing halogens (-Br, -Cl) facilitate electron capture, making dual-mode screening essential to prevent false negatives and maximize signal-to-noise ratios.

-

-

Isotopic Pattern Validation (The 3:4:1 Rule):

-

Action: Extract the exact monoisotopic mass (285.90 Da) and quantify the isotopic cluster at M, M+2, and M+4.

-

Causality: The average molecular weight (287.49 g/mol ) is a bulk property, but HRMS detects exact isotopes. The natural abundance of Bromine (79Br ~50%, 81Br ~50%) and Chlorine (35Cl ~75%, 37Cl ~25%) creates a mathematically rigid 3:4:1 intensity ratio for the M : M+2 : M+4 peaks. Observing this exact ratio acts as an internal, self-validating confirmation of the C10H4BrClO3 formula, definitively ruling out isobaric interferences.

-

Figure 1: Self-validating LC-HRMS workflow for 6-Bromo-4-chloro-3-formylcoumarin MW confirmation.

Applications in Drug Discovery & Materials Science

The precise molecular weight and structural configuration of 6-Bromo-4-chloro-3-formylcoumarin make it a highly sought-after precursor in two primary fields:

-

Fluorescent Probes: Coumarins are a well-established class of fluorophores. The specific substitution of bromine and chlorine atoms allows chemists to fine-tune the fluorescence emission characteristics, making the compound highly suitable for targeted biological sensing applications[2].

-

Antimicrobial Agents: The introduction of heavy halogens (Br, Cl) into the coumarin ring has been empirically shown to enhance lipophilicity and membrane penetration, significantly boosting the biological activity of the derivative against various bacterial and fungal strains[2].

References

Sources

6-Bromo-4-chloro-3-formylcoumarin synthesis pathway

In-Depth Technical Guide: Synthesis and Mechanistic Pathways of 6-Bromo-4-chloro-3-formylcoumarin

Executive Summary

6-Bromo-4-chloro-3-formylcoumarin is a highly versatile, multifaceted electrophilic building block utilized extensively in the discovery of bioactive heterocycles. The presence of three reactive centers—the C3-formyl group, the C4-chloride, and the C6-bromide—enables orthogonal functionalization, including cross-coupling reactions, Knoevenagel condensations, and the synthesis of fused pyrazoles, pyridines, and chromenes. This whitepaper details the optimal two-step synthetic pathway, elucidating the mechanistic causality behind reagent selection and providing self-validating protocols for reproducible scale-up.

Retrosynthetic Strategy & Pathway Overview

The synthesis of 6-bromo-4-chloro-3-formylcoumarin relies on a robust two-step linear sequence. Retrosynthetically, the target molecule is disconnected at the C3 and C4 positions, tracing back to 6-bromo-4-hydroxycoumarin via a tandem formylation/chlorination event. The intermediate itself is derived from the condensation of 4-bromophenol with malonic acid.

Two-step synthesis of 6-bromo-4-chloro-3-formylcoumarin from 4-bromophenol.

Step 1: Synthesis of 6-Bromo-4-hydroxycoumarin

Mechanistic Causality: The formation of the coumarin core is achieved via a modified Pechmann condensation. The reaction utilizes anhydrous zinc chloride (ZnCl₂) as a Lewis acid and phosphorus oxychloride (POCl₃) as a dehydrating and chlorinating agent[1]. ZnCl₂ coordinates with the carbonyl oxygens of malonic acid, while POCl₃ converts it in situ into a highly reactive mixed anhydride or malonyl dichloride. This facilitates an initial esterification with the hydroxyl group of 4-bromophenol. Subsequent intramolecular electrophilic attack on the aromatic ring (a Friedel-Crafts-type acylation) closes the pyran ring, followed by dehydration to yield 6-bromo-4-hydroxycoumarin[2].

Experimental Protocol:

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 4-bromophenol (1.0 equiv) and malonic acid (1.0 equiv).

-

Activation : Add anhydrous ZnCl₂ (2.0 equiv) followed by the careful addition of POCl₃ (acting as both solvent and reagent, typically 3-4 volumes).

-

Reaction : Heat the mixture in a water/oil bath at 70 °C for 12 hours under continuous stirring. The mixture will transition into a viscous, dark mass.

-

Quenching & Isolation : Cool the reaction to room temperature and slowly pour it over crushed ice with vigorous stirring to decompose excess POCl₃.

-

Purification : Dissolve the resulting crude solid in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Filter to remove insoluble polymeric byproducts. Acidify the filtrate with concentrated HCl to precipitate the pure 6-bromo-4-hydroxycoumarin. Filter, wash with cold water, and dry under vacuum.

Step 2: Vilsmeier-Haack Formylation and Chlorination

Mechanistic Causality: This step is a remarkable example of tandem functionalization. The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), generated in situ from N,N-dimethylformamide (DMF) and POCl₃, acts as a potent electrophile. It attacks the highly nucleophilic C3 position of the enol tautomer of 6-bromo-4-hydroxycoumarin[3].

Crucially, the reaction does not stop at formylation. The C4-hydroxyl group interacts with the phosphorus species present in the mixture, forming a phosphorodichloridate leaving group. The high local concentration of chloride ions drives a nucleophilic addition-elimination sequence at C4, displacing the oxygen and installing the chlorine atom. Final aqueous workup hydrolyzes the C3-iminium intermediate to the target aldehyde.

Mechanistic pathway of the Vilsmeier-Haack formylation and chlorination.

Experimental Protocol:

-

Reagent Generation : Cool a reaction vessel containing DMF (5.0 equiv) to 0 °C. Dropwise add POCl₃ (5.0 equiv) over 30 minutes to form the Vilsmeier complex. Stir for an additional 30 minutes at room temperature.

-

Substrate Addition : Dissolve 6-bromo-4-hydroxycoumarin (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex.

-

Heating : Elevate the temperature to 60–80 °C and stir for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 3:7) until the starting material is completely consumed.

-

Hydrolysis : Cool the mixture to 0 °C and quench by pouring it into a large excess of ice-water. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

-

Isolation : Filter the resulting pale yellow precipitate. Wash extensively with cold water to remove residual DMF and phosphoric acid. Recrystallize from chloroform (CHCl₃) or methanol to afford the pure product.

Reaction Optimization: To ensure a self-validating and high-yielding process, the stoichiometry and temperature must be tightly controlled. Excessive heat leads to decomposition, while insufficient POCl₃ results in incomplete chlorination (yielding the 4-hydroxy-3-formyl byproduct).

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

| Entry | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.5 | 1.5 | 25 | 12 | 25 |

| 2 | 3.0 | 3.0 | 60 | 6 | 65 |

| 3 | 5.0 | 5.0 | 80 | 4 | 85 |

| 4 | 7.0 | 7.0 | 100 | 2 | 45 (Decomp.) |

Analytical Characterization & Self-Validation

Trust in the synthesized material is established through rigorous analytical validation. The success of the dual functionalization is easily verified via ¹H NMR and melting point analysis. The presence of a highly deshielded singlet above 10 ppm confirms C3-formylation, while the absence of a broad OH peak confirms successful C4-chlorination.

Table 2: Analytical Self-Validation Data (¹H NMR & Melting Point)

| Parameter | Expected Value | Diagnostic Significance |

| Melting Point | 119–121 °C | Confirms bulk purity and proper crystallization. |

| ¹H NMR: CHO | ~10.37 ppm (s, 1H) | Validates successful C3-formylation. |

| ¹H NMR: H-5 | ~8.10 ppm (d, J=2Hz, 1H) | Confirms the 6-bromo substitution (meta coupling). |

| ¹H NMR: H-7 | ~7.62 ppm (dd, J=9, 2Hz, 1H) | Confirms intact coumarin core structure. |

| ¹H NMR: H-8 | ~7.40 ppm (d, J=9Hz, 1H) | Confirms intact coumarin core structure. |

Conclusion

The synthesis of 6-bromo-4-chloro-3-formylcoumarin is a masterclass in leveraging orthogonal reactivity. By carefully controlling Lewis acid-mediated cyclization and tandem Vilsmeier-Haack formylation/chlorination, researchers can reliably produce this critical scaffold. Adhering to the optimized parameters and self-validating analytical checks ensures the high fidelity required for downstream drug discovery applications.

Sources

Comprehensive Technical Whitepaper on 6-Bromo-4-chloro-3-formylcoumarin: Physicochemical Profiling, Reactivity, and Application Workflows

Introduction

As a highly functionalized heterocyclic building block, 6-Bromo-4-chloro-3-formylcoumarin (CAS: 51069-90-0) has emerged as a pivotal scaffold in both medicinal chemistry and materials science[1]. The strategic placement of a bromine atom at the C6 position, a chlorine atom at C4, and a formyl group at C3 on the coumarin core creates a highly reactive, orthogonal electronic environment. This specific configuration not only facilitates diverse synthetic derivatizations—such as condensation and nucleophilic aromatic substitution—but also imparts significant photophysical properties[2].

Designed for researchers and drug development professionals, this technical guide elucidates the physicochemical characteristics of this molecule, details its synthesis via self-validating experimental protocols, and explores its downstream applications.

Physicochemical and Electronic Profiling

Understanding the physical and electronic properties of 6-Bromo-4-chloro-3-formylcoumarin is critical for predicting its behavior in assays, formulations, and biological systems. Density Functional Theory (DFT) studies and spectroscopic analyses reveal a highly polarized molecule with significant intramolecular charge transfer capabilities[2].

Table 1: Key Physicochemical and Electronic Properties

| Property | Value | Causality / Scientific Significance |

| Molecular Formula | C₁₀H₄BrClO₃[3] | Defines the highly halogenated, electron-deficient coumarin scaffold. |

| Molecular Weight | 287.49 g/mol [4] | Optimal for small-molecule drug likeness, adhering to Lipinski's Rule of 5 for oral bioavailability. |

| Melting Point | 163–167 °C[3] | Indicates strong intermolecular crystal lattice interactions; serves as a primary purity metric. |

| Dipole Moment | 4.17 Debye[2] | High polarity driven by asymmetric halogen/formyl substitutions, aiding in targeted protein binding. |

| Hyperpolarizability (β₀) | 21x greater than urea[2] | Strong intramolecular charge transfer (HOMO → LUMO), making it an excellent candidate for non-linear optical (NLO) applications. |

The strong dipole moment is a direct consequence of the electron-withdrawing nature of the halogens and the formyl group competing with the electron-donating oxygen of the coumarin ring. This "push-pull" electronic system lowers the HOMO-LUMO gap, making the molecule highly responsive to UV excitation[2].

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 6-Bromo-4-chloro-3-formylcoumarin lies in its orthogonal reactivity[1].

-

The C3-Formyl Group: Highly susceptible to nucleophilic attack by primary amines and arylhydrazines, leading to Schiff bases or pyrazole-fused coumarins.

-

The C4-Chlorine Atom: Activated by the adjacent electron-withdrawing formyl and lactone carbonyl groups, this position readily undergoes nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various pharmacophores.

Fig 1. Mechanistic workflow for synthesis and downstream derivatization of the coumarin scaffold.

Self-Validating Experimental Workflows

To ensure high-fidelity results in drug development, the synthesis and validation of this scaffold must follow rigorous, self-validating protocols. The most efficient route to 6-Bromo-4-chloro-3-formylcoumarin is the Vilsmeier-Haack formylation/chlorination of 6-bromo-4-hydroxycoumarin[1].

Protocol A: Vilsmeier-Haack Synthesis

-

Step 1: Reagent Preparation. Slowly add Phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

-

Causality: This exothermic reaction generates the active chloroiminium ion (Vilsmeier reagent). Strict temperature control prevents the degradation of the complex into inactive, tar-like byproducts.

-

-

Step 2: Substrate Addition. Add 6-bromo-4-hydroxycoumarin dropwise to the mixture, then elevate the temperature to 60 °C and stir for 12 hours.

-

Causality: The C3 position of the coumarin enol tautomer is highly nucleophilic, attacking the electrophilic Vilsmeier complex. Concurrently, POCl₃ acts as a chlorinating agent, substituting the C4-hydroxyl group with a chlorine atom—a process thermodynamically driven by the formation of a stable P=O bond.

-

-

Step 3: Hydrolysis and Isolation. Pour the reaction mixture into crushed ice with vigorous stirring. Filter the resulting precipitate and recrystallize from a chloroform/ethanol mixture.

-

Causality: Aqueous quenching hydrolyzes the intermediate iminium salt into the final C3-formyl group, precipitating the highly hydrophobic target compound.

-

Protocol B: Spectroscopic Validation (Self-Validating System)

-

Step 1: FTIR Analysis. Monitor the product using Fourier Transform Infrared Spectroscopy (FTIR)[2].

-

Validation Logic: Confirm the disappearance of the broad -OH stretch (~3200 cm⁻¹) from the starting material and the appearance of a sharp formyl C=O stretch (~1690 cm⁻¹). This binary spectral shift acts as an internal validation control, confirming both the C4-chlorination (loss of OH) and C3-formylation.

-

-

Step 2: Melting Point Determination. Record the melting point using a capillary apparatus.

-

Validation Logic: The target melting point is 163–167 °C[3]. A depressed melting point immediately indicates incomplete hydrolysis of the iminium intermediate or residual DMF, prompting mandatory recrystallization.

-

Applications in Advanced Therapeutics

The unique structural features of 6-Bromo-4-chloro-3-formylcoumarin make it a highly sought-after precursor in two primary domains:

-

Fluorescent Probes: The coumarin core is a well-established fluorophore[1]. The heavy bromine atom can induce intersystem crossing, while the reactive formyl group allows for the attachment of analyte-specific recognition moieties. Upon binding to a target (e.g., specific metal ions or reactive oxygen species), the electronic communication between the recognition moiety and the coumarin core is altered, resulting in a measurable "turn-on" or "turn-off" fluorescent signal.

-

Antimicrobial and Anticancer Agents: The introduction of lipophilic halogens (Br, Cl) significantly enhances the molecule's ability to permeate bacterial cell walls and mammalian cell membranes[1]. Derivatization of the formyl group into thiazoles or pyrazoles frequently yields lead compounds with potent kinase inhibitory activity, making this scaffold a cornerstone in modern oncology drug discovery.

References

-

Raj, R. K., et al. "Combined spectroscopic and DFT studies on 6-bromo-4-chloro-3-formyl coumarin." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139 (2015): 505-514. [Link]

Sources

6-Bromo-4-chloro-3-formylcoumarin: A Comprehensive Technical Guide to Synthesis, Spectral Characterization, and Application

Executive Summary

In the landscape of heterocyclic chemistry and drug discovery, 6-Bromo-4-chloro-3-formylcoumarin (CAS: 51069-90-0) stands out as a highly versatile, trifunctional building block[1]. Characterized by a reactive formyl group, a labile chlorine atom, and a cross-coupling-ready bromine substituent, this molecule serves as a critical intermediate for synthesizing complex fused heterocycles, fluorescent probes, and bioactive pharmaceutical scaffolds[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocols. Here, we will dissect the causality behind its synthesis, establish a self-validating framework for its spectral characterization (NMR, IR, MS), and map its downstream applications in advanced chemical biology.

Mechanistic Rationale & Structural Significance

The synthetic utility of 6-bromo-4-chloro-3-formylcoumarin (BCFC) lies in its engineered electrophilicity. The coumarin core is naturally electron-deficient, but the introduction of the C-3 formyl group and C-4 chlorine atom creates a highly localized electrophilic center.

-

C-4 Chlorine: Acts as an excellent leaving group for nucleophilic aromatic substitution (S_NAr).

-

C-3 Formyl Group: Participates in Knoevenagel condensations and Schiff base formations.

-

C-6 Bromine: Provides a bio-orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck)[2],[3].

Synthesis Protocol: The Vilsmeier-Haack Approach

The standard and most efficient methodology for synthesizing BCFC is the Vilsmeier-Haack formylation of 6-bromo-4-hydroxycoumarin. This is a dual-action reaction: the Vilsmeier reagent (generated in situ from POCl₃ and DMF) simultaneously formylates the C-3 position and converts the C-4 hydroxyl group into a chlorine atom.

Fig 1: Step-by-step Vilsmeier-Haack formylation and chlorination workflow.

Step-by-Step Experimental Methodology

Self-Validating Design: The success of this protocol relies on strict temperature control to prevent the degradation of the chloro-iminium intermediate.

-

Reagent Preparation: Dissolve 6-bromo-4-hydroxycoumarin (1.0 equiv, ~10 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Ensure the system is purged with inert gas (N₂ or Ar).

-

Electrophile Generation: Cool the reaction flask to 0–5 °C using an ice-water bath.

-

Addition: Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise over 30 minutes. Causality: Slow addition controls the exothermic formation of the Vilsmeier reagent, preventing tar formation and ensuring high regioselectivity.

-

Cyclization & Chlorination: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, then heat to 60 °C for 2–3 hours. The reaction progress should be monitored via TLC (Hexane:EtOAc 7:3).

-

Quenching: Cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring. The hydrolysis of the iminium salt yields the formyl group.

-

Isolation: Filter the resulting pale-yellow precipitate, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from chloroform or ethanol.

Quality Control Note: Researchers should note a significant discrepancy in literature melting points (119 °C vs. 163–167 °C), likely arising from crystalline polymorphism or residual solvent trapped in the lattice,. Consequently, spectral validation (NMR/MS) is mandatory over thermal analysis.

Spectral Characterization & Self-Validating Data

To ensure scientific integrity, thermal analysis must be corroborated with spectroscopic data. Below is the consolidated spectral profile for 6-bromo-4-chloro-3-formylcoumarin.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum (CDCl₃, 400 MHz) provides a definitive map of the molecule's electronic environment.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causal Assignment |

| CHO | 10.37 | Singlet (s) | - | 1H | Highly deshielded formyl proton at C-3. |

| H-5 | 8.10 | Doublet (d) | 2.0 | 1H | Deshielded by the anisotropic effect of the C-4 Cl and C-3 C=O, plus the meta-effect of the C-6 Br. |

| H-7 | 7.62 | Doublet of doublets (dd) | 9.0, 2.0 | 1H | Ortho coupling to H-8 and meta coupling to H-5. |

| H-8 | 7.40 | Doublet (d) | 9.0 | 1H | Ortho coupling to H-7. |

Mass Spectrometry (EI-MS)

Mass spectrometry offers a built-in, self-validating check for this specific molecule due to the presence of both Bromine and Chlorine. The natural isotopic abundance of Br (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) and Cl (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) creates a highly distinct 3 : 4 : 1 isotopic cluster .

| m/z | Relative Abundance | Isotopic Composition | Diagnostic Value |

| 286 | ~77% | M⁺ (⁷⁹Br, ³⁵Cl) | Confirms the base molecular weight. |

| 288 | 100% (Base Peak) | [M+2]⁺ (⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl) | The convergence of both heavy isotopes makes this the dominant peak. |

| 290 | ~24% | [M+4]⁺ (⁸¹Br, ³⁷Cl) | Validates the presence of both halogens. |

Infrared Spectroscopy (IR)

IR spectroscopy (KBr pellet) is utilized to confirm the oxidation state and functional group integrity.

| Wavenumber (cm⁻¹) | Vibration Type | Causal Assignment |

| 1733 | C=O stretch (Strong) | Lactone carbonyl (C-2). High frequency due to ring strain and ester resonance. |

| 1695 | C=O stretch (Strong) | Formyl carbonyl (C-3). Lower frequency due to conjugation with the coumarin ring. |

| 1605, 1550 | C=C stretch | Aromatic ring breathing modes. |

| 740 | C-Cl stretch | Confirms successful chlorination at C-4. |

Downstream Applications in Drug Development

The strategic placement of reactive sites on BCFC makes it a privileged scaffold in medicinal chemistry. It is primarily used in domino condensation-cyclization reactions to generate complex polycyclic systems[4].

Fig 2: Trifunctional reactivity map and downstream applications.

Key Application Workflows:

-

3-Carboxylquinolines (Anticancer Scaffolds): Reacting BCFC with substituted anilines in the presence of an acid catalyst (e.g., 30% H₂SO₄ in methanol) triggers a rapid domino Schiff base condensation, followed by cyclization, aromatization, and ring-opening to yield highly functionalized 3-carboxylquinolines in under 30 minutes[4].

-

Coumarin-Pyrazoles (Antimicrobial Agents): The formyl group readily reacts with hydrazines or active methylene compounds via multi-component reactions (MCRs) to form pyrazole-fused coumarins, which exhibit enhanced antimicrobial properties[2],[3].

-

Fluorescent Probes: The C-6 bromine allows for late-stage functionalization via Suzuki coupling, extending the π-conjugation of the coumarin core to tune its emission spectra for biological imaging applications[2].

References

- Smolecule.Buy 6-Bromo-4-chloro-3-formylcoumarin | 51069-90-0.

- Santa Cruz Biotechnology.6-Bromo-4-chloro-3-formylcoumarin | CAS 51069-90-0.

- Sigma-Aldrich.6-Bromo-4-chloro-3-formylcoumarin 97% 51069-90-0.

- NISCAIR Online Periodicals Repository.Synthesis of ethyl 2-methyl-5-oxo-5H-[1]benzopyrano[3,4-c]pyridine-1-carboxylates.

- SciSpace.New Efficient Synthesis of 3-Carboxylquinolines.

- SciSpace.Overview on developed synthesis procedures of coumarin heterocycles.

Sources

Thermodynamic Solubility and Solvent Interactions of 6-Bromo-4-chloro-3-formylcoumarin: A Technical Guide

Executive Summary

6-Bromo-4-chloro-3-formylcoumarin (CAS: 51069-90-0) is a highly functionalized, synthetic heterocyclic compound utilized extensively as a building block in pharmaceutical drug development and the synthesis of fluorescent probes[1]. With a molecular weight of 287.49 g/mol and a rigid aromatic core, its physicochemical profile presents unique solubility challenges.

This whitepaper provides an authoritative analysis of the compound's solubility behavior in organic solvents. By applying the theoretical framework of Hansen Solubility Parameters (HSP) and detailing a self-validating empirical protocol, this guide equips researchers with the mechanistic understanding required to optimize solvent selection for downstream synthetic and biological assays.

Chemical Profiling & Structural Causality

To predict and manipulate the solubility of 6-Bromo-4-chloro-3-formylcoumarin, one must first deconstruct its molecular architecture. The compound's solubility is not merely a bulk property but the cumulative result of specific functional group interactions with solvent molecules.

-

The Coumarin Core: The bicyclic lactone provides a rigid, planar structure that promotes strong π−π stacking in the solid state, leading to a high crystal lattice energy (melting point 163–167 °C). Solvents must possess sufficient cohesive energy to disrupt these intermolecular forces.

-

6-Bromo Substitution: The addition of a heavy halogen at the 6-position significantly increases the compound's lipophilicity (LogP) and polarizability[1]. This functionalization practically eliminates aqueous solubility while enhancing affinity for non-polar and halogenated organic solvents via London dispersion forces[2].

-

4-Chloro Substitution: Acting as a strong electron-withdrawing group, the chlorine atom creates localized dipole moments, increasing the molecule's affinity for aprotic polar solvents[1].

-

3-Formyl Group: The aldehyde moiety acts as a critical hydrogen-bond acceptor, providing a vector for solvation in polar protic and highly polar aprotic environments[3].

Fig 1. Structural causality of functional groups on solvent interactions.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of coumarin derivatives is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a solvent or solute into three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen-bonding ( δH )[4].

For a solvent to effectively dissolve 6-Bromo-4-chloro-3-formylcoumarin, its HSP coordinates must closely align with those of the solute[5].

-

High δD Requirement: The bulky bromo-coumarin core demands solvents with high dispersion forces to overcome the van der Waals interactions of the solid lattice[4].

-

Moderate δP and δH : The formyl and chloro groups introduce polarity and H-bond accepting capabilities, meaning purely non-polar solvents (like hexane) will fail to solvate the molecule effectively, whereas polar aprotic solvents will succeed[6].

Empirical Solubility Data & Solvent Selection

Based on structural analogues (such as 4-chloro-3-formylcoumarin) and empirical chemical principles, the quantitative and qualitative solubility profile of 6-Bromo-4-chloro-3-formylcoumarin across standard laboratory solvents is summarized below[7].

| Solvent | Estimated Solubility | Solvation Mechanism & Causality |

| Water (H₂O) | Insoluble | High lattice energy and elevated LogP driven by the bromo/chloro groups prevent aqueous hydration. Fails to meet δD requirements[2]. |

| Chloroform (CHCl₃) | ~50 mg/mL (Soluble) | Strong dispersion forces ( δD ) perfectly match the highly polarizable halogens, disrupting the crystal lattice. |

| Dimethylformamide (DMF) | Highly Soluble | Strong dipole-dipole interactions ( δP ) stabilize the electron-deficient coumarin core[7]. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | High polarity and H-bond accepting capabilities ( δH ) interact favorably with the formyl moiety, making it ideal for biological stock solutions[6]. |

| Methanol (MeOH) | ~100 mg/mL (Soluble) | Moderate H-bonding disrupts the crystal lattice, though overall solubility is slightly bottlenecked by the hydrophobic bromo group. |

Experimental Protocol: The Shake-Flask Method with HPLC Validation

To determine the exact thermodynamic solubility of 6-Bromo-4-chloro-3-formylcoumarin for custom formulations, the "Shake-Flask" method remains the industry gold standard[8]. This protocol is designed as a self-validating system: it ensures the transition from kinetic dissolution to true thermodynamic equilibrium, eliminating supersaturation artifacts[9].

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

-

Action: Add 50 mg of 6-Bromo-4-chloro-3-formylcoumarin powder to a glass vial containing 1.0 mL of the target organic solvent (e.g., DMSO or Chloroform).

-

Causality: An excess of solid must be visually present. Thermodynamic solubility can only be measured when the dissolved solute is in dynamic equilibrium with the undissolved solid phase[10].

Step 2: Thermal Equilibration

-

Action: Seal the vial and place it in an orbital shaker incubator at 37 ± 0.1 °C (or standard room temperature, 25 °C, depending on the target application) at 150 rpm for 48 hours.

-

Causality: Agitation at 150 rpm prevents localized saturation gradients. A 48-hour window is strictly required to bypass kinetic dissolution rates and achieve true thermodynamic equilibrium[8][9].

Step 3: Phase Separation

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Alternatively, filter through a solvent-compatible 0.22 µm PTFE syringe filter.

-

Causality: Incomplete separation leads to the quantification of suspended micro-particles, causing artificially inflated solubility values (false positives)[8].

Step 4: HPLC-UV Quantification

-

Action: Dilute the supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of a pre-established calibration curve. Analyze via HPLC using a C18 column and UV detection (typically around 280-320 nm for coumarins).

-

Causality: HPLC provides superior specificity over direct UV/Vis spectroscopy, ensuring that any potential degradation products (such as hydrolyzed lactones) are separated and not erroneously quantified as intact solute[8].

Fig 2. Self-validating shake-flask experimental workflow for solubility.

Downstream Applications

Understanding the solubility profile of 6-Bromo-4-chloro-3-formylcoumarin unlocks its potential in advanced chemical biology and materials science:

-

Fluorescent Probes: The compound is dissolved in polar aprotic solvents (like DMF) to undergo Knoevenagel condensations, yielding highly conjugated, tunable fluorophores used in cellular imaging[1].

-

Heterocyclic Synthesis: The formyl and chloro groups serve as reactive handles for multi-component one-pot reactions to synthesize complex 3-furyl coumarin derivatives[3].

-

Metal-Organic Frameworks (MOFs): Solubilized coumarin derivatives are actively being researched for encapsulation within porous MOFs (e.g., perylene tetracarboxylic acid frameworks) to develop biocompatible antimicrobial delivery systems[6].

Sources

- 1. Buy 6-Bromo-4-chloro-3-formylcoumarin | 51069-90-0 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Cytotoxicity of some choline-based deep eutectic solvents and their effect on solubility of coumarin drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cloro bromo | Sigma-Aldrich [sigmaaldrich.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. scielo.br [scielo.br]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Applications of 3-Formylcoumarin Derivatives: A Technical Guide

Executive Summary

3-Formylcoumarins and their derivatives are highly privileged scaffolds in organic synthesis and medicinal chemistry. Characterized by their rigid bicyclic framework and highly reactive formyl group, these compounds serve as critical intermediates for the development of fluorescent probes, functional materials, and potent therapeutics, including targeted thymidine phosphorylase inhibitors[1].

Because the lactone moiety inherently deactivates the C3 position of the coumarin ring toward electrophilic attack, synthesizing 3-formylcoumarins requires strategic chemical workarounds. This guide details the core mechanistic pathways, validated experimental protocols, and downstream applications for synthesizing 3-formylcoumarins, with a specific focus on the highly versatile bifunctional synthon: 4-chloro-3-formylcoumarin .

Strategic Mechanistic Pathways

The synthesis of 3-formylcoumarin derivatives generally follows one of two distinct logical pathways, depending on the desired substitution pattern at the C4 position.

The Vilsmeier-Haack Formylation (Route A)

When a halogenated reactive site is required at the C4 position for downstream cross-coupling or annulation, the Vilsmeier-Haack reaction is the premier method[2]. Starting from 4-hydroxycoumarin, treatment with Phosphorus Oxychloride (POCl 3 ) and N,N-Dimethylformamide (DMF) yields 4-chloro-3-formylcoumarin.

-

Causality of the Transformation: The C4-hydroxyl group strongly activates the C3 position via its enol tautomer, directing the electrophilic attack of the in situ generated chloromethyleneiminium ion (Vilsmeier reagent). Concurrently, POCl 3 acts as a chlorinating agent. The C4-OH attacks the activated phosphorus species, converting it into a dichlorophosphate leaving group, which is subsequently displaced by a chloride ion via an addition-elimination mechanism[2].

Knoevenagel Condensation & Oxidative Cleavage (Route B)

To synthesize 3-formylcoumarins lacking the C4-chloro substituent, a bottom-up construction of the coumarin ring is preferred. Condensation of salicylaldehydes with diethyl 2-pentenedioate under Knoevenagel conditions yields coumarin-3-acrylates.

-

Causality of the Transformation: The acrylate olefin serves as a masked aldehyde. Subsequent catalytic oxidation using Osmium Tetroxide (OsO 4 ) and Sodium Periodate (NaIO 4 ) selectively cleaves the exocyclic double bond, yielding the pure 3-formylcoumarin[3].

Strategic logic for the divergent synthesis of 3-formylcoumarin derivatives.

Quantitative Method Comparison

The selection of the synthetic route dictates the reaction parameters and the downstream utility of the resulting scaffold. The table below summarizes the quantitative and operational differences between the two primary methodologies.

| Parameter | Route A: Vilsmeier-Haack Formylation | Route B: Knoevenagel & Oxidative Cleavage |

| Starting Material | 4-Hydroxycoumarins | Salicylaldehydes |

| Key Reagents | POCl 3 , DMF | Diethyl 2-pentenedioate, OsO 4 , NaIO 4 |

| Primary Product | 4-Chloro-3-formylcoumarin | 3-Formylcoumarin |

| Typical Yield | 80–85% | 60–75% (Over two steps) |

| Reaction Time | 3–6 hours | 12–24 hours |

| Functional Utility | Bifunctional (C3 formyl, C4 chloro) | Monofunctional (C3 formyl only) |

| Safety Profile | Exothermic, generates acidic waste | Utilizes highly toxic OsO 4 |

Validated Experimental Protocols

Synthesis of 4-Chloro-3-formylcoumarin (Self-Validating System)

This protocol describes the optimized Vilsmeier-Haack formylation/chlorination sequence[2].

Step-by-Step Methodology:

-

Reagent Preparation: Charge a flame-dried, round-bottom flask with anhydrous DMF (0.6 mol, 10 eq). Cool the flask to -10°C to -5°C using an ice-salt bath under an inert nitrogen atmosphere.

-

Vilsmeier Reagent Generation: Add POCl 3 (0.18 mol, 3 eq) dropwise over 30–45 minutes.

-

Causality: The reaction between DMF and POCl 3 to form the chloromethyleneiminium ion is violently exothermic. Strict temperature control prevents the thermal degradation of DMF into dimethylamine, which would poison the reaction and cause unwanted amination side-products.

-

-

Substrate Addition: Slowly add 4-hydroxycoumarin (0.06 mol, 1 eq) portion-wise to the cold mixture.

-

Formylation & Chlorination: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, attach a reflux condenser and heat the mixture to 60–80°C for 2 to 5 hours.

-

Causality: The initial room-temperature phase allows the electrophilic attack at C3 to proceed smoothly. Subsequent heating provides the activation energy required for the C4-chlorination step via addition-elimination.

-

-

Quench & Hydrolysis: Cool the mixture to room temperature and pour it slowly onto 500 g of crushed ice under vigorous stirring. Stir overnight at 0°C.

-

Causality: The ice quenches excess POCl 3 and provides the water necessary to hydrolyze the iminium intermediate into the final aldehyde. Maintaining a near-freezing temperature is critical to prevent the unwanted aqueous hydrolysis of the newly formed C4-Cl bond.

-

-

Isolation & Quality Control: Filter the pale yellow precipitate. Wash successively with cold 5% Na 2 CO 3 (to neutralize residual acid) and distilled water. Recrystallize from acetone.

-

Validation: Confirm the product via 1 H NMR. The successful formylation is validated by the appearance of a sharp aldehyde singlet at δ 10.3–10.4 ppm, and the disappearance of the broad C4-OH peak.

-

Mechanistic steps of the Vilsmeier-Haack formylation and chlorination of 4-hydroxycoumarin.

Downstream Application: Ultrasound-Promoted Annulation

4-Chloro-3-formylcoumarin acts as a powerful dielectrophile. It can undergo base-dependent divergent annulation with tetrahydroisoquinolines[4] or react with anilines to form complex heterocycles. Below is a catalyst-free protocol for synthesizing chromeno[4,3-b]quinolin-6-ones using ultrasound[5].

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL glass vial, dissolve 4-chloro-3-formylcoumarin (1.0 mmol) and a substituted aniline (1.0 mmol) in 5 mL of absolute ethanol.

-

Ultrasound Irradiation: Subject the mixture to ultrasound irradiation (33 kHz) in a standard ultrasonic bath at ambient temperature for 15 minutes.

-

Causality: Acoustic cavitation generates localized microscopic hot spots and extreme pressure changes. This micro-mixing drastically accelerates the intermolecular Schiff base formation and subsequent intramolecular nucleophilic substitution (displacing the C4-chloride) without the need for transition metal catalysts or prolonged thermal reflux[5].

-

-

Isolation: The product precipitates directly from the reaction mixture as a white solid. Filter, wash with cold methanol, and dry in vacuo to yield the fused chromeno-quinoline in near-quantitative yield (94–97%).

References

-

Formation of Chromenes and Coumarin Derivatives From Salicylaldehydes and 2-Pentenedioate: Facile Route to 3-Formylcoumarins Synthetic Communications, Taylor & Francis. 3

-

Synthesis, molecular docking study and thymidine phosphorylase inhibitory activity of 3-formylcoumarin derivatives Bioorganic Chemistry, PubMed (NIH). 1

-

Base-Dependent Divergent Annulation of 4-Chloro-3-formylcoumarin and Tetrahydroisoquinoline: Application to the Synthesis of Isolamellarins and Hydroxypyrrolones The Journal of Organic Chemistry, ACS Publications. 4

-

An efficient ultrasound promoted catalyst-free protocol for the synthesis of chromeno[4,3-b]quinolin-6-ones Journal of Chemical Sciences, Indian Academy of Sciences. 5

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride Oriental Journal of Chemistry. 2

Sources

Vilsmeier-Haack Formylation of 6-Bromo-4-Chlorocoumarin: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 6-bromo-4-chlorocoumarin, a critical transformation for synthesizing advanced intermediates in drug discovery and materials science. The guide delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the significance of the resulting 7-formyl-6-bromo-4-chlorocoumarin. By synthesizing theoretical principles with practical application, this document serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Introduction: The Significance of Formylated Coumarins

Coumarins, a class of benzopyran-derived compounds, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties.[1][2][3][4] The introduction of a formyl (-CHO) group onto the coumarin nucleus via the Vilsmeier-Haack reaction dramatically enhances its synthetic versatility.[5][6] This aldehyde functionality serves as a crucial chemical handle for a variety of subsequent transformations, enabling the construction of more complex molecular architectures and the development of novel therapeutic agents and functional materials.[7][8] Specifically, the formylation of halogenated coumarins like 6-bromo-4-chlorocoumarin provides a pathway to novel derivatives with potentially unique pharmacological profiles.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[12][13]

Formation of the Vilsmeier Reagent

The reaction commences with the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[9][13]

Electrophilic Aromatic Substitution on 6-Bromo-4-Chlorocoumarin

The coumarin ring system, while containing a deactivating lactone functionality, is rendered sufficiently electron-rich for electrophilic attack by the substituents on the benzene ring. In the case of 6-bromo-4-chlorocoumarin, the oxygen atom of the pyrone ring and the halogen substituents influence the regioselectivity of the formylation. The Vilsmeier reagent, being a relatively weak electrophile, will preferentially attack the most nucleophilic position on the aromatic ring.[14] For the 6-bromo-4-chlorocoumarin scaffold, electrophilic substitution is directed to the C7 position, which is para to the ring-activating oxygen atom and not sterically hindered.

The mechanism proceeds via an electrophilic aromatic substitution pathway.[15] The π-electrons of the coumarin ring attack the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[16] A subsequent deprotonation step restores aromaticity, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to afford the final product, 7-formyl-6-bromo-4-chlorocoumarin.[7][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs | MDPI [mdpi.com]

- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes | MDPI [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Synthesis of 6-Bromo-4-chloro-3-formylcoumarin: A Comprehensive Technical Guide to Starting Materials and Mechanisms

Executive Summary

In the realm of drug discovery and materials science, the coumarin scaffold represents a privileged pharmacophore. Specifically, 6-bromo-4-chloro-3-formylcoumarin is a highly versatile, polyfunctionalized building block. The strategic placement of three distinct reactive sites—a cross-coupling-ready bromine at C6, an SNAr-susceptible chlorine at C4, and a condensable formyl group at C3—enables divergent synthetic pathways toward complex heterocycles, such as lamellarins and fluorescent probes . This guide dissects the optimal starting materials, mechanistic causality, and self-validating protocols required to synthesize this critical intermediate.

Retrosynthetic Analysis and Starting Material Selection

The synthesis of 6-bromo-4-chloro-3-formylcoumarin is most efficiently achieved via a two-step sequence starting from commercially available, cost-effective precursors: 4-bromophenol and malonic acid .

While alternative routes exist (such as the Knoevenagel condensation of 5-bromosalicylaldehyde with diethyl malonate), the 4-bromophenol route is preferred for its superior atom economy and avoidance of expensive brominated benzaldehydes. The process relies on a Friedel-Crafts-type acylation and cyclization to form the intermediate 6-bromo-4-hydroxycoumarin . Subsequently, a Vilsmeier-Haack reaction is employed. Here, the Vilsmeier reagent serves a dual causality: it acts as both a formylating agent at the electron-rich C3 position and a chlorinating agent at the C4 enol oxygen, driving the final transformation .

Retrosynthetic analysis of 6-bromo-4-chloro-3-formylcoumarin starting from 4-bromophenol.

Mechanistic Grounding: The Causality of Experimental Choices

Step 1: The Friedel-Crafts Cyclization

The reaction between 4-bromophenol and malonic acid is driven by the synergistic action of anhydrous zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃). POCl₃ converts malonic acid into malonyl chloride in situ. ZnCl₂ acts as a Lewis acid, coordinating with the carbonyl oxygen of malonyl chloride to increase its electrophilicity. This facilitates an initial O-acylation of 4-bromophenol, followed by a Fries-type rearrangement and intramolecular cyclization to yield the coumarin core.

Step 2: The Dual-Action Vilsmeier-Haack Transformation

The transformation of 6-bromo-4-hydroxycoumarin into the final product is a masterclass in reagent efficiency. The combination of DMF and POCl₃ generates the electrophilic chloroiminium ion (Vilsmeier reagent). The 4-hydroxycoumarin exists in tautomeric equilibrium with its enol form. The electron-rich C3 position of the enol attacks the chloroiminium ion, leading to an imine intermediate. Concurrently, the C4 hydroxyl group is activated by excess POCl₃, forming a phosphate ester leaving group. Chloride ions (generated in situ) execute a nucleophilic substitution at C4. Aqueous workup hydrolyzes the C3 imine to a formyl group, yielding the target compound .

Mechanistic flow of the Vilsmeier-Haack formylation and chlorination at the C3 and C4 positions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical behavior of the intermediates serves as an intrinsic quality control check.

Protocol 1: Synthesis of 6-Bromo-4-hydroxycoumarin

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-bromophenol (1.0 eq), malonic acid (1.0 eq), and anhydrous ZnCl₂ (1.5 eq). Add POCl₃ (3.0 eq) cautiously.

-

Activation : Stir the mixture at 70–80 °C for 35 hours. The prolonged heating is required to ensure complete intramolecular cyclization .

-

Quenching : Cool the yellow mixture to room temperature and slowly pour it into crushed ice to decompose excess POCl₃. Leave overnight to allow complete precipitation.

-

Self-Validating Purification (Acid-Base Extraction) : Filter the crude solid. Dissolve the solid in a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Validation Checkpoint: 6-Bromo-4-hydroxycoumarin is sufficiently acidic (pKa ~4.5) to dissolve in bicarbonate, forming a soluble sodium salt. Unreacted 4-bromophenol (pKa ~9.3) and neutral byproducts will remain insoluble and must be filtered off.

-

-

Isolation : Acidify the clear filtrate with 2M HCl until pH 2 is reached. The pure 6-bromo-4-hydroxycoumarin will re-precipitate as a pale-yellow solid. Filter, wash with distilled water, and dry.

Protocol 2: Vilsmeier-Haack Formylation and Chlorination

-

Reagent Generation : Cool anhydrous DMF (3.0 eq) to 0 °C in a two-neck flask under an inert atmosphere. Add POCl₃ (3.0 eq) dropwise over 30 minutes.

-

Validation Checkpoint: A color change to pale pink/yellow and an increase in viscosity indicate the successful formation of the Vilsmeier reagent.

-

-

Substrate Addition : Add 6-bromo-4-hydroxycoumarin (1.0 eq) portion-wise to the cold complex.

-

Reaction : Heat the mixture to 60 °C and stir for 4–5 hours.

-

Quenching and Isolation : Pour the hot mixture into an excess of ice water and stir vigorously. The hydrolysis of the imine intermediate will yield a precipitate. Filter the crude product and recrystallize from ethanol to obtain 6-bromo-4-chloro-3-formylcoumarin.

-

Validation Checkpoint: The product will show a dramatic shift in TLC R_f value (less polar) compared to the starting material due to the loss of the hydroxyl group.

-

Quantitative Data Presentation

Table 1: Reaction Parameters and Stoichiometry

| Step | Reactants | Equivalents | Catalyst / Reagent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Bromophenol : Malonic Acid | 1.0 : 1.0 | ZnCl₂ / POCl₃ | 70–80 | 35 | 75–85 |

| 2 | 6-Bromo-4-hydroxycoumarin : DMF : POCl₃ | 1.0 : 3.0 : 3.0 | DMF / POCl₃ | 60 | 4–5 | 80–90 |

Table 2: Physicochemical Validation Markers

| Compound | Appearance | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm in CDCl₃) |

| 6-Bromo-4-hydroxycoumarin | Pale yellow solid | ~240–245 | 3380 (OH), 1650 (C=O) | 5.61 (s, 1H, C3-H), 7.3–7.8 (m, 3H, Ar-H) |

| 6-Bromo-4-chloro-3-formylcoumarin | White/yellow solid | 119–121 | 1715 (CHO), 1626 (C=C) | 10.37 (s, 1H, CHO), 8.10 (d, 1H, H-5), 7.62 (dd, 1H, H-7), 7.40 (d, 1H, H-8) |

Conclusion

The synthesis of 6-bromo-4-chloro-3-formylcoumarin from 4-bromophenol and malonic acid is a robust, high-yielding pathway that leverages fundamental physical organic chemistry. By understanding the causality behind the Friedel-Crafts acylation and the dual-role Vilsmeier-Haack reaction, researchers can reliably scale this scaffold. The built-in self-validating purification steps ensure high fidelity of the intermediates, which is critical when employing this building block in downstream drug discovery applications.

References

-

Title : A Mini Review: Antibacterial and Antimicrobial application of derivative Dicoumarol metal Complexes in coordination with drugs Source : Journal of Emerging Technologies and Innovative Research (JETIR) URL :[Link]

-

Title : Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions Source : Arabian Journal of Chemistry URL :[Link]

-

Title : Base-Dependent Divergent Annulation of 4-Chloro-3-formylcoumarin and Tetrahydroisoquinoline: Application to the Synthesis of Isolamellarins and Hydroxypyrrolones Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Electrophilic Substitution of Halogenated Coumarins: Mechanistic Insights and Synthetic Protocols

Introduction

Coumarins (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, anticoagulant, and antimicrobial properties[1]. The introduction of halogen atoms (F, Cl, Br, I) onto the coumarin core significantly enhances lipophilicity, membrane permeability, and binding affinity via halogen bonding[1].

However, the functionalization of halogenated coumarins via electrophilic aromatic substitution (EAS) presents unique synthetic challenges. The coumarin core consists of an electron-rich benzene ring fused to an electron-deficient α-pyrone ring. The presence of a pre-existing halogen atom further deactivates the ring system, necessitating optimized catalytic conditions and precise mechanistic control to achieve high regioselectivity[2]. This guide explores the mechanistic causality behind these reactions and provides self-validating protocols for their execution.

Mechanistic Principles and Regioselectivity

Electrophilic aromatic substitution on the coumarin scaffold typically occurs at the C-6 or C-8 positions, as the oxygen atom of the pyrone ring directs electrophiles to the para (C-6) and ortho (C-8) positions of the fused benzene ring[3].

When a halogen is already present on the pyrone ring (e.g., 4-bromocoumarin or 3-chlorocoumarin), the electronic and steric landscape shifts dramatically:

-

Deactivation and Directing Effects: Halogens are inductively electron-withdrawing but resonance electron-donating. In 4-halocoumarins, the C-6 position remains the most kinetically favored site for subsequent EAS reactions, such as nitration or sulfonation[4].

-

Steric Hindrance: Substitution at C-8 is often sterically hindered or electronically disfavored compared to C-6, leading to high regioselectivity. For instance, the nitration of 4-bromocoumarin exclusively yields 4-bromo-6-nitrocoumarin without significant C-8 byproducts[4].

-

Pyrone Ring Substitution: Direct halogenation of unsubstituted coumarins using N-halosuccinimide (NXS) and copper halides specifically targets the C-3 position via a coordinated positive halogen (X+) intermediate, generating 3-halocoumarins which can then undergo further EAS[2].

EAS Regioselectivity Pathway for 4-Halocoumarins.

Quantitative Data: Reaction Yields and Conditions

The following table summarizes the experimental conditions and product yields for the electrophilic substitution of various coumarin derivatives, highlighting the impact of catalysts and starting material electronics.

| Starting Material | Reagents / Catalyst | Electrophilic Reaction | Major Product | Yield (%) | Ref |

| 4-Bromocoumarin | HNO3, H2SO4 (0 °C to RT) | Nitration | 4-Bromo-6-nitrocoumarin | ~85.0 | [4] |

| 7-Chlorocoumarin | NCS, CuCl2·2H2O, MeCN | Chlorination (C-3) | 3,7-Dichloro-2H-chromen-2-one | 44.9 | [5] |

| 4-Hydroxycoumarin | P2O5, Bu4NBr, Toluene | Bromination (C-4) | 4-Bromocoumarin | High | [4] |

| 6-Methyl-3-arylcoumarin | NBS, AIBN, CCl4 (Reflux) | Bromination (Benzylic) | Brominated 3-arylcoumarin | 41.0 | [6] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps (e.g., TLC monitoring, specific quenching mechanisms) to confirm reaction progress and intermediate stability.

Protocol A: Nitration of 4-Bromocoumarin to 4-Bromo-6-nitrocoumarin

This protocol leverages standard nitrating mixtures. The presence of the C-4 bromine atom deactivates the ring, requiring strict temperature control to prevent over-nitration or degradation[4].

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (H2SO4, 5.0 mL). Cool the flask to 0 °C using an ice-water bath. Slowly add fuming nitric acid (HNO3, 2.0 mL) dropwise to maintain the temperature below 5 °C.

-

Substrate Addition: Dissolve 4-bromocoumarin (10 mmol) in a minimal amount of concentrated H2SO4. Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the temperature at 0–5 °C.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–3 hours.

-

Causality Check: The initial low temperature prevents oxidative cleavage of the pyrone ring, while warming to room temperature provides the activation energy necessary for the NO2+ electrophile to attack the deactivated, halogenated aromatic ring.

-

-

Quenching and Precipitation: Pour the reaction mixture slowly over crushed ice (100 g) with vigorous stirring. A pale yellow precipitate of 4-bromo-6-nitrocoumarin will form.

-

Isolation and Validation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry desiccated. Validate purity via TLC (Hexane:EtOAc 7:3) and structural integrity via 1H-NMR (confirming the disappearance of the C-6 proton and the downfield shift of C-5 and C-7 protons).

Protocol B: Copper-Promoted Regioselective Halogenation of Coumarins

Direct halogenation of electron-deficient coumarins is notoriously difficult. This protocol utilizes N-halosuccinimide (NXS) activated by copper halides (CuX2) to generate a highly reactive positive halogen (X+) in situ, directing substitution to the C-3 position[2][5].

Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask, add the starting coumarin (e.g., 7-chlorocoumarin, 1.0 mmol), N-chlorosuccinimide (NCS, 7.0 mmol), CuCl2·2H2O (14.0 mmol), and anhydrous acetonitrile (MeCN, 20 mL)[5].

-

Thermal Activation: Attach a reflux condenser and heat the mixture to reflux.

-

Causality Check: The coordination of Cu2+ with the carbonyl oxygens of NCS weakens the N-Cl bond, facilitating the steady release of the highly electrophilic Cl+ cation. The large excess of reagents compensates for the electron-deficient nature of the coumarin core.

-

-

Monitoring: Monitor the reaction via TLC until the starting material is fully consumed (typically 12–24 hours).

-

Quenching: Cool the mixture to room temperature and concentrate in vacuo. Suspend the residue in 25 mL of a 5% aqueous NaHSO3 solution.

-

Causality Check: NaHSO3 acts as a reducing agent to quench any unreacted electrophilic halogen species, preventing unwanted side reactions or over-halogenation during workup[5].

-

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 25 mL). Combine the organic layers, wash with water (10 mL), and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure and purify the crude product via silica gel column chromatography to afford the 3-halocoumarin derivative (e.g., 3,7-dichloro-2H-chromen-2-one)[5].

Workflow for Copper-Promoted Regioselective Halogenation.

Conclusion

The electrophilic aromatic substitution of halogenated coumarins requires a nuanced understanding of the electronic interplay between the benzopyran and pyrone rings. Pre-existing halogens dictate the regiochemical outcome by deactivating the ring while simultaneously directing incoming electrophiles to specific positions (e.g., C-6 for nitration of 4-halocoumarins). By employing tailored catalytic systems—such as Lewis acid-activated N-halosuccinimides—chemists can overcome the inherent electron deficiency of these scaffolds, unlocking pathways to highly functionalized, biologically active coumarin derivatives.

References

- Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors Source: PMC - NIH URL

- Source: D-NB.

- Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives Source: PMC - NIH URL

- A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimide as Halide Source Source: Thieme E-Books & E-Journals URL

- Synthesis and Biological Evaluation of Novel Coumarin Derivatives Bearing a Sulfonamide Moiety as Antiviral and Antibacterial Agent Source: Thieme E-Books & E-Journals URL

- Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins Source: IRIS URL

Sources

- 1. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. iris.unica.it [iris.unica.it]

The Formyl Group in 3-Formylcoumarins: A Nexus of Reactivity for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-formylcoumarin scaffold represents a cornerstone in synthetic and medicinal chemistry, primarily due to the versatile reactivity of its C3-aldehyde functionality. This formyl group, an electrophilic center positioned on an electron-deficient pyrone ring, serves as a linchpin for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the formyl group's reactivity, moving beyond a mere catalog of reactions to offer insights into the mechanistic underpinnings and strategic considerations that guide synthetic design. We will delve into the principal reaction manifolds—nucleophilic additions, condensation reactions, multicomponent reactions (MCRs), and cycloadditions—offering detailed protocols and explaining the causal factors that dictate reaction outcomes. This technical resource is designed to empower researchers to leverage the unique chemical biology of 3-formylcoumarins in the rational design and synthesis of novel heterocyclic entities for drug discovery and materials science.

Introduction: The Electronic Landscape of 3-Formylcoumarin

The coumarin nucleus, a benz-α-pyrone, is a privileged scaffold in numerous natural products and pharmacologically active compounds. The introduction of a formyl group at the C3 position dramatically amplifies its synthetic utility. The reactivity of this aldehyde is governed by the electronic interplay within the molecule. The electron-withdrawing nature of the lactone carbonyl at C2 and the conjugated system renders the formyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, in derivatives such as 4-chloro-3-formylcoumarin, the halogen at C4 acts as a facile leaving group, opening up pathways for subsequent cyclization and annulation reactions. This unique electronic arrangement makes 3-formylcoumarin a versatile building block for the construction of complex molecular architectures.

Core Reactivity Manifolds

The chemical transformations of the formyl group in 3-formylcoumarins can be broadly categorized into several key classes, each offering a distinct strategic advantage in molecular design.

Nucleophilic Addition and Condensation: The Gateway to Functionalization

The quintessential reaction of the formyl group is its interaction with nucleophiles. This can range from simple additions to more complex condensation sequences that result in the formation of new carbon-carbon and carbon-heteroatom bonds.

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation at the C3 position. It involves the reaction of the 3-formylcoumarin with an active methylene compound, typically catalyzed by a weak base like piperidine or an amine-based resin.[1][2] This reaction is a powerful tool for extending the π-system of the coumarin core, which can have significant implications for the photophysical properties of the resulting molecules.[1][3]

Mechanism Insight: The reaction proceeds through the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as a nucleophile, attacking the electrophilic formyl carbon. Subsequent dehydration yields the α,β-unsaturated product.[2] The choice of base and solvent can influence reaction rates and yields.

Experimental Protocol: Synthesis of 3-(Substituted Ethenyl) Coumarins via Knoevenagel Condensation [1]

-

Setup: In a 250 mL three-necked flask equipped with a condenser, a mixture of 3-formyl-7-diethylaminocoumarin (0.02 mol, 4.902 g), Amberlite IRA 900 resin (2 g), and toluene (25 mL) is introduced under a nitrogen atmosphere.

-

Reaction Initiation: The mixture is heated to 85°C and stirred for 3 hours.

-

Addition of Nucleophile: The active methylene compound (e.g., 4-nitrobenzylcyanide, 0.02 mol, 3.243 g) is added to the reaction mixture.

-

Reflux: The mixture is then refluxed for 27 hours, with the reaction progress monitored by TLC.

-

Work-up: Upon completion, the organic phase is separated from the solid catalyst and concentrated under reduced pressure.

-

Purification: The resulting solid is recrystallized from ethanol to yield the pure 3-(substituted ethenyl) coumarin.

| Active Methylene Compound | Base/Catalyst | Solvent | Yield (%) | Reference |

| 4-Nitrobenzylcyanide | Amberlite IRA 900 | Toluene | Good | [1] |

| Malononitrile | Piperidine | Ethanol | High | [4] |

| Ethyl Acetoacetate | Piperidine | Ethanol | High | [5] |

Logical Relationship: Knoevenagel Condensation

Caption: Knoevenagel condensation of 3-formylcoumarins.

The formyl group readily condenses with a variety of nitrogen-based nucleophiles, including primary amines, hydrazines, and amidoximes, often serving as the initial step in a cascade reaction to form fused heterocyclic systems. These reactions are of paramount importance in medicinal chemistry, as they provide access to novel scaffolds with potential biological activity.[6][7]

Causality in Experimental Design: The reaction of 4-chloro-3-formylcoumarin with primary amines can lead to different products depending on the reaction conditions and the nature of the amine.[8] In the presence of a strong base like triethylamine, aliphatic and aromatic amines tend to substitute the chlorine at the C4 position, followed by intramolecular cyclization.[8] In contrast, with a weaker base or under neutral conditions, the initial reaction is often the formation of a Schiff base at the formyl group.[7]

Experimental Protocol: Synthesis of Coumarin-Fused Pyrimidinones [9]

-

Reactant Preparation: Amidoxime (1 mmol) is added to a solution of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (1 mmol) in DMF (2 mL).

-

Reaction Conditions: The reaction mixture is stirred at 80°C for 2 hours and then cooled to room temperature.

-

Product Isolation: Ice-water (3 mL) is added to the reaction mixture, and the formed solid is collected by filtration.

-

Purification: The obtained solid is washed with ethyl acetate (3 x 2 mL) and dried in air to yield the pure product.

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Amidoximes | Coumarin-fused Pyrimidinones | DMF, 80°C, 2h | Good to Excellent | [9] |

| Hydroxylamine HCl | Oxime, Isoxazole, Nitrile | Varies | Good | [10] |

| Arylhydrazines | Pyrazole-fused Coumarins | Ethanol, reflux | High | [11] |

Reaction Pathway: Condensation-Cyclization with Amidoximes

Caption: Synthesis of coumarin-fused pyrimidinones.

Multicomponent Reactions (MCRs): A Strategy for Molecular Complexity

3-Formylcoumarins are excellent electrophilic components in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[11][12] This approach is highly valued in drug discovery for its efficiency and ability to generate diverse chemical libraries.

A notable example is the one-pot, four-component synthesis of 3-furyl coumarin derivatives from 4-chloro-3-formylcoumarin, a secondary amine, a dialkyl acetylenedicarboxylate, and an isocyanide.[11]

Mechanistic Consideration: The reaction is believed to proceed through the initial formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate. This intermediate then reacts with the formyl group of the coumarin, which has been pre-functionalized by the secondary amine, leading to a [3+2] cycloaddition and subsequent rearrangement to form the furan ring.[11]

Cycloaddition Reactions: Building Ring Systems

The formyl group, or a derivative formed in situ, can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to construct six-membered heterocyclic rings.[13][14] This strategy provides a powerful means of accessing complex polycyclic systems.[13][15]